10,12-Tricosadiynoic acid

Overview

Description

10,12-Tricosadiynoic acid is a highly specific, selective, high affinity, and orally active acyl-CoA oxidase-1 (ACOX1) inhibitor . It can treat high fat diet- or obesity-induced metabolic diseases by improving mitochondrial lipid and ROS metabolism .

Synthesis Analysis

The diacetylene monomer, 10,12-tricosadiynoic acid (TRCDA), was purchased from Aldrich (98% purity) and eventually purified to remove the polymerized part (if present) before use . Synthesis of 10,12-TRICOSADIYNOIC ACID from 10-UNDECYNOIC ACID and Ethanamine, N- [ (3,5-dichlorophenyl)methylene]-2,2-diethoxy- has been reported .Molecular Structure Analysis

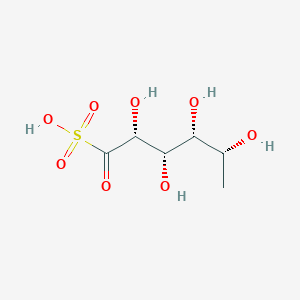

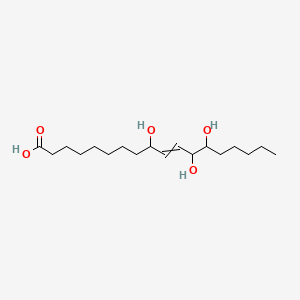

The molecular formula of 10,12-Tricosadiynoic acid is C23H38O2 .Chemical Reactions Analysis

10,12-Tricosadiynoic acid has been used in the fabrication of a hybrid mechanoresponsive polymer wire by mixing PDA made of 10,12-pentacosadiynoic acid into poly(ethylene oxide) (PEO) as a polymer matrix . The color change was induced by high-frequency mechanical oscillations controlled by AC voltages .Physical And Chemical Properties Analysis

10,12-Tricosadiynoic acid is insoluble in water .Scientific Research Applications

Colorimetric Sensing of Carbon Dioxide

10,12-Tricosadiynoic acid: has been utilized in the synthesis of polydiacetylene vesicles for the colorimetric sensing of carbon dioxide (CO2). This application is particularly relevant for monitoring marine environments, where increased CO2 levels can lead to ocean acidification, posing a threat to marine biodiversity and ecosystems .

Pharmaceutical Intermediates

This compound serves as an active pharmaceutical intermediate. Its role in drug synthesis and development is crucial, although specific drugs or treatments utilizing this compound are not detailed in the available literature .

Material Science

In material science, 10,12-Tricosadiynoic acid can be used to create polymers with unique properties, such as responsiveness to environmental stimuli. These materials have potential applications in smart coatings and sensors .

Environmental Monitoring

The ability of 10,12-Tricosadiynoic acid -based sensors to detect CO2 can be extended to environmental monitoring. Such sensors could be deployed in various ecosystems to monitor the impact of human activities on CO2 levels .

Chemical Research

As a chemical research tool, 10,12-Tricosadiynoic acid is valuable for studying carbon-carbon triple bond reactions and their mechanisms. This can lead to advancements in synthetic chemistry techniques .

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to form structures at the nanoscale, which could be used for drug delivery systems or as part of nanoelectronic devices .

Biotechnology

In biotechnology, 10,12-Tricosadiynoic acid could be used to modify biological molecules, thereby altering their properties for use in various applications, such as bio-based materials or as a part of biosensors .

Academic Research and Education

Lastly, 10,12-Tricosadiynoic acid is a subject of academic interest. It can be used in educational settings to demonstrate organic synthesis and polymerization reactions, serving as a practical example for students learning about organic chemistry .

Mechanism of Action

Target of Action

The primary target of 10,12-Tricosadiynoic acid is acyl-CoA oxidase-1 (ACOX1) . ACOX1 is a key enzyme involved in the peroxisomal fatty acid beta-oxidation pathway, which is crucial for lipid metabolism .

Mode of Action

10,12-Tricosadiynoic acid acts as a highly specific, selective, and high-affinity inhibitor of ACOX1 . It inhibits ACOX1 activity in a time- and concentration-dependent manner . The inhibition of ACOX1 by 10,12-Tricosadiynoic acid-CoA is irreversible .

Biochemical Pathways

The inhibition of ACOX1 by 10,12-Tricosadiynoic acid impacts the peroxisomal fatty acid beta-oxidation pathway . This pathway is essential for the breakdown of fatty acids, and its disruption can lead to alterations in lipid metabolism .

Result of Action

The inhibition of ACOX1 by 10,12-Tricosadiynoic acid leads to improvements in mitochondrial lipid and reactive oxygen species (ROS) metabolism . This can be beneficial in the treatment of metabolic diseases induced by a high-fat diet or obesity . Inhibition of ACOX1 has been shown to reduce liver lipid and ROS levels, decrease weight gain, and lower serum triglyceride and insulin levels in animal models .

Action Environment

The action of 10,12-Tricosadiynoic acid can be influenced by various environmental factors. For instance, diet can play a significant role, as the compound has been shown to be effective in treating metabolic diseases induced by a high-fat diet . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tricosa-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-10,15-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDVCMBPCRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

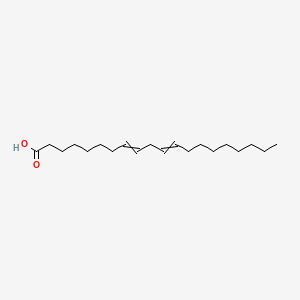

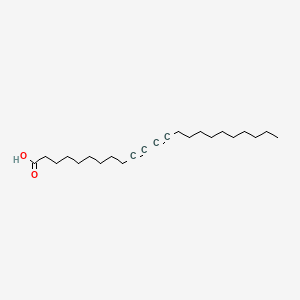

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66990-31-6 | |

| Record name | 10,12-Tricosadiynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40337084 | |

| Record name | 10,12-Tricosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66990-30-5 | |

| Record name | 10,12-Tricosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Tricosadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)

![1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-phenyl-2-thiazolyl)-1-piperazinyl]acetamide](/img/structure/B1207453.png)

![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)